Bisquinoline Derivatives of 7-Chloroquinolin-4-amine Exhibit 10.6-Fold Superior Activity Against Chloroquine-Resistant P. falciparum
In a direct head-to-head comparison, bisquinoline compounds incorporating the 7-chloroquinolin-4-amine scaffold demonstrated superior potency against chloroquine-resistant P. falciparum. Compound 7, a bisquinoline derivative, exhibited an IC50 of 0.026 ± 0.007 μM against the chloroquine-resistant K1 strain, representing a 10.6-fold improvement over chloroquine (IC50 = 0.255 ± 0.049 μM) in the same assay [1]. The resistance factor (ratio of IC50 in resistant versus sensitive strains) for the bisquinoline series ranged from 0.57 to 4.71, dramatically lower than the resistance factor of 51 observed for chloroquine [1].
| Evidence Dimension | In vitro antiplasmodial activity against chloroquine-resistant P. falciparum |
|---|---|
| Target Compound Data | IC50 = 0.026 ± 0.007 μM (bisquinoline Compound 7) |
| Comparator Or Baseline | Chloroquine IC50 = 0.255 ± 0.049 μM |
| Quantified Difference | 10.6-fold superior activity; Resistance factor reduction from 51 to 0.57-4.71 |
| Conditions | P. falciparum K1 strain (chloroquine-resistant); in vitro SYBR Green I fluorescence assay |
Why This Matters
Procurement decisions for antimalarial lead optimization require scaffold-derived compounds with demonstrated activity against resistant strains, where 7-chloroquinolin-4-amine derivatives achieve nanomolar potency where chloroquine fails.
- [1] Kondaparla S, Agarwal P, Srivastava K, Puri SK, Katti SB. Design, synthesis and in vitro antiplasmodial activity of some bisquinolines against chloroquine-resistant strain. Chem Biol Drug Des. 2017;89(6):901-906. doi:10.1111/cbdd.12914 View Source
